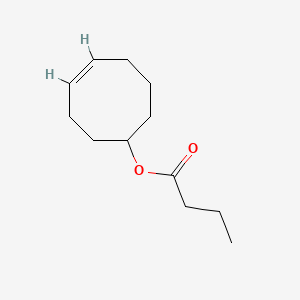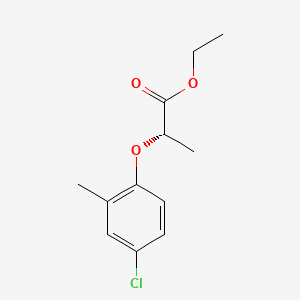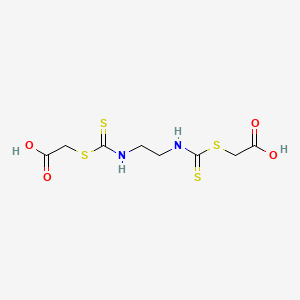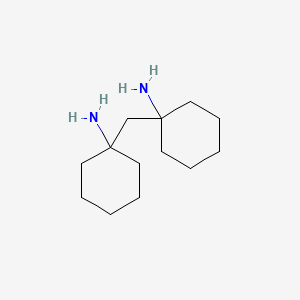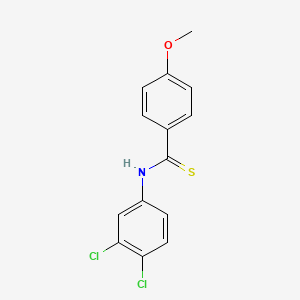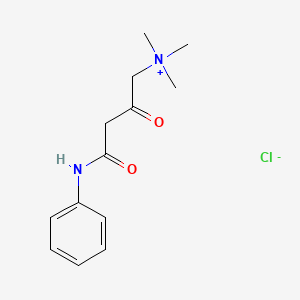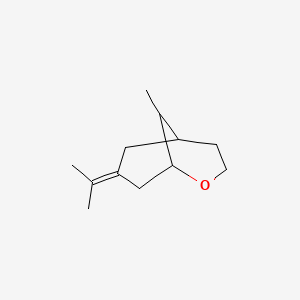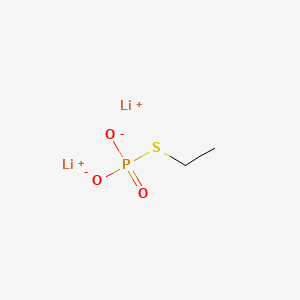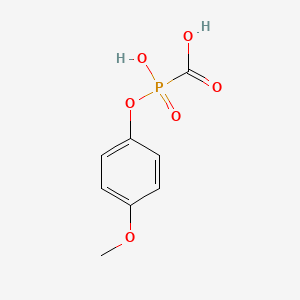
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. The presence of fluorine atoms can significantly alter the reactivity, stability, and physical properties of the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene typically involves the introduction of fluorine atoms into the heptadiene backbone. One common method is the fluorination of 1,4-heptadiene using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine compounds. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated amines or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in bioimaging and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy due to the distinct signals produced by fluorine atoms.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and stability.
Wirkmechanismus
The mechanism of action of 5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene is largely influenced by the presence of fluorine atoms. Fluorine’s high electronegativity can induce electron-withdrawing effects, altering the electronic distribution within the molecule. This can affect the compound’s reactivity and interaction with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially leading to changes in metabolic pathways and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,2,3,3-Heptafluoropropane: Another fluorinated compound with similar applications in industrial and scientific research.
Perfluorohexane: Known for its use in medical imaging and as a solvent in various chemical processes.
Hexafluorobenzene: Used in NMR spectroscopy and as a solvent in organic synthesis.
Uniqueness
5,6,6,7,7,7-Hexafluoro-4-(trifluoromethyl)-1,4-heptadiene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated compounds
Eigenschaften
CAS-Nummer |
84100-12-9 |
|---|---|
Molekularformel |
C8H5F9 |
Molekulargewicht |
272.11 g/mol |
IUPAC-Name |
5,6,6,7,7,7-hexafluoro-4-(trifluoromethyl)hepta-1,4-diene |
InChI |
InChI=1S/C8H5F9/c1-2-3-4(7(12,13)14)5(9)6(10,11)8(15,16)17/h2H,1,3H2 |
InChI-Schlüssel |
OMUNRUKWZBLGRN-UHFFFAOYSA-N |
Isomerische SMILES |
C=CC/C(=C(\C(C(F)(F)F)(F)F)/F)/C(F)(F)F |
Kanonische SMILES |
C=CCC(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


